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Introduction
Asymmetric transfer hydrogenation (ATH) of prochiral ketones provides a highly efficient and

practical method for the synthesis of enantioenriched secondary alcohols, which are crucial

building blocks in the pharmaceutical, agrochemical, and fine chemical industries.[1][2] This

method offers several advantages over other reduction techniques, including operational

simplicity, mild reaction conditions, and the avoidance of high-pressure hydrogen gas.[3][4]

Typically, ATH employs stable and readily available hydrogen donors such as 2-propanol or a

formic acid/triethylamine mixture.[5]

The most notable and successful catalysts for ATH are the ruthenium(II) complexes developed

by Noyori and coworkers, particularly those bearing N-(p-toluenesulfonyl)-1,2-

diphenylethylenediamine (TsDPEN) as a chiral ligand.[6][7] These catalysts, along with related

rhodium(III) and iridium(III) complexes, demonstrate high activity and enantioselectivity for a

broad range of ketone substrates.[1][8] This document provides detailed application notes and

experimental protocols for the asymmetric transfer hydrogenation of various ketones using

these catalyst systems.
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The efficiency of asymmetric transfer hydrogenation is highly dependent on the choice of

catalyst, ligand, hydrogen donor, and reaction conditions. Below is a summary of the

performance of common catalyst systems for the ATH of various ketones.

Ruthenium-Based Catalysts
Ruthenium(II) complexes, particularly those of the type [(arene)Ru(TsDPEN)Cl], are highly

effective for the ATH of aromatic ketones.[6][7] The reaction is typically performed using either

formic acid/triethylamine (HCOOH/NEt₃) or 2-propanol with a base as the hydrogen source.[5]

[9]

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives with Ru-TsDPEN

Catalysts
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Rhodium and Iridium-Based Catalysts
Rhodium(III) and Iridium(III) complexes with TsDPEN are also effective catalysts, particularly

for ATH reactions conducted in aqueous media using sodium formate as the hydrogen donor.[8]

[11] The pH of the aqueous solution is a critical parameter influencing the reaction rate.[8]

Table 2: Asymmetric Transfer Hydrogenation of Ketones with Rh- and Ir-TsDPEN Catalysts in

Water
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The mechanism of ATH with Noyori-type catalysts involves a metal-ligand bifunctional catalysis.

The catalyst precursor is activated to form a metal hydride species, which then transfers a

hydride and a proton to the ketone in a concerted, six-membered transition state.[1][7]

[(arene)Ru(II)(TsDPEN)Cl] [(arene)Ru(II)(H)(TsDPEN)]

 + H-Donor
- HX

Six-membered
Transition State

 + Ketone

Chiral Alcohol +
[(arene)Ru(II)(TsDPEN)]

Hydride Transfer

 + H-Donor
- H₂O or Acetone

Click to download full resolution via product page

Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of ketones.

General Experimental Workflow
The general procedure for performing an asymmetric transfer hydrogenation reaction is

straightforward and can be adapted for various substrates and catalysts.
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Caption: General workflow for asymmetric transfer hydrogenation of ketones.
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Experimental Protocols
Protocol 1: ATH of Acetophenone using RuCl[(p-
cymene)(TsDPEN)] in HCOOH/NEt₃
This protocol is a representative procedure for the asymmetric transfer hydrogenation of an

aromatic ketone using a Noyori-type catalyst with formic acid/triethylamine as the hydrogen

source.[5]

Materials:

[(p-cymene)RuCl₂]₂

(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

Acetophenone

Formic acid (HCOOH)

Triethylamine (NEt₃)

Anhydrous dichloromethane (DCM)

Anhydrous acetonitrile

Procedure:

Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add [(p-cymene)RuCl₂]₂

(e.g., 3.1 mg, 0.005 mmol) and (S,S)-TsDPEN (e.g., 7.3 mg, 0.02 mmol) to a dry Schlenk

flask. Add anhydrous DCM (2 mL) and stir the mixture at room temperature for 30 minutes.

The color of the solution will change from red to orange.

Reaction Setup: Remove the solvent under vacuum. To the resulting solid catalyst, add a

solution of acetophenone (e.g., 120 mg, 1.0 mmol) in anhydrous acetonitrile (5 mL).

Hydrogen Donor Preparation: Prepare the azeotropic mixture of formic acid and

triethylamine by mixing formic acid and triethylamine in a 5:2 molar ratio.
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Reaction Initiation: Add the formic acid/triethylamine mixture (e.g., 0.5 mL) to the reaction

flask.

Reaction Conditions: Stir the reaction mixture at 28 °C.

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas

chromatography (GC).

Work-up: Upon completion, quench the reaction by adding water (10 mL). Extract the

aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine,

dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel (e.g.,

using a hexane/ethyl acetate gradient) to afford the chiral 1-phenylethanol.

Analysis: Determine the conversion by GC or ¹H NMR spectroscopy. Determine the

enantiomeric excess by chiral HPLC or chiral GC analysis.

Protocol 2: ATH of Acetophenone using
[Cp*RhCl₂]₂/TsDPEN in Aqueous Media
This protocol describes a greener approach to ATH using a rhodium catalyst in water with

sodium formate as the hydrogen source.[8][12]

Materials:

[CpRhCl₂]₂ (Cp = pentamethylcyclopentadienyl)

(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

Acetophenone

Sodium formate (HCOONa)

Deionized water

Procedure:
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Catalyst Pre-formation: In a vial, dissolve [Cp*RhCl₂]₂ (e.g., 3.1 mg, 0.005 mmol) and (S,S)-

TsDPEN (e.g., 7.3 mg, 0.02 mmol) in deionized water (2 mL). Stir the mixture at 40 °C for 30

minutes to form the active catalyst.

Reaction Setup: To the catalyst solution, add acetophenone (e.g., 120 mg, 1.0 mmol) and

sodium formate (e.g., 340 mg, 5.0 mmol).

Reaction Conditions: Vigorously stir the reaction mixture at 40 °C. The pH of the solution

should be monitored and maintained within the optimal range of 5.5-10.0 for the Rh-TsDPEN

catalyst.[8]

Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC after

extraction with an organic solvent.

Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the

product with diethyl ether or ethyl acetate (3 x 10 mL).

Purification and Analysis: Combine the organic layers, dry over anhydrous MgSO₄, and

concentrate. The purity of the product can be determined by GC and ¹H NMR. The

enantiomeric excess is determined by chiral HPLC or GC.

Conclusion
Asymmetric transfer hydrogenation of ketones is a robust and versatile methodology for the

synthesis of chiral secondary alcohols. The use of well-defined ruthenium, rhodium, and iridium

catalysts allows for high conversions and excellent enantioselectivities under mild conditions.

The protocols provided herein offer a starting point for researchers to apply this powerful

transformation to a wide variety of ketone substrates, with options for both traditional organic

solvents and greener aqueous media. The choice of catalyst, ligand, and reaction conditions

can be tailored to achieve optimal results for specific synthetic targets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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